4-[2-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde
Description
This compound features a pyrazoline core substituted with a 4-chlorophenyl group at position 5 and a furan-2-yl moiety at position 2. The pyrazoline ring is connected via a 2-oxoethoxy linker to a 3-methoxybenzaldehyde group.
Properties
IUPAC Name |
4-[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-29-22-11-15(13-27)4-9-21(22)31-14-23(28)26-19(20-3-2-10-30-20)12-18(25-26)16-5-7-17(24)8-6-16/h2-11,13,19H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDIYLSEKYAAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole moiety is significant as it is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to This compound have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study reported that a related pyrazole compound exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In vitro studies have shown that certain pyrazole derivatives can reduce inflammation markers significantly, suggesting that This compound might possess similar effects .
Antimicrobial Activity
Pyrazole derivatives have also been studied for their antimicrobial properties. Compounds with structural similarities have shown effectiveness against various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell walls and interference with metabolic pathways .
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of enzymes such as COX and monoamine oxidases (MAOs), which are involved in inflammatory responses and neurotransmitter metabolism.
- Cell Cycle Arrest : Studies indicate that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some compounds enhance ROS production in cancer cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:
- Study on MCF-7 Cells : A recent investigation assessed the effects of a pyrazole derivative similar to the compound on MCF-7 cells, revealing an IC50 value of 0.08 µM, demonstrating strong anticancer properties .
- Inflammation Model in Rats : An animal model study showed that administration of a related pyrazole compound reduced paw edema significantly compared to control groups, indicating potential therapeutic use in inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, including:
- Anticancer Activity : Studies indicate that derivatives of pyrazole compounds, including this one, exhibit significant cytotoxic effects against various cancer cell lines. The presence of the furan and chlorophenyl groups enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells .
- Anti-inflammatory Effects : Research has shown that compounds similar to this one possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The pyrazole scaffold is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Various studies have explored the effectiveness of pyrazole derivatives against bacterial and fungal strains. The incorporation of the furan moiety has been linked to enhanced antimicrobial activity due to its ability to interact with microbial cell membranes .
Antioxidant Properties
Research has demonstrated that compounds containing the pyrazole ring exhibit radical scavenging activity. This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and application of similar compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, we analyze structurally analogous systems from the literature:
Table 1: Key Structural Features of Analogs
Core Heterocycle Comparison
- Pyrazoline vs. Thiazolidinone/Oxazolidine: The pyrazoline core in the target compound is a 5-membered dihydro heterocycle with two adjacent nitrogen atoms, offering sites for hydrogen bonding and π-π stacking. In contrast, thiazolidinones (e.g., ) contain a sulfur atom, enhancing lipophilicity and membrane permeability, while oxazolidines (e.g., ) exhibit rigidity due to the oxygen atom, influencing conformational stability.
Substituent Effects
- 4-Chlorophenyl Group: Present in both the target compound and thiazolidinone analogs , this group enhances electrophilicity and binding to hydrophobic pockets in biological targets.
- Furan-2-yl vs. Thiadiazole :
The furan in the target compound contributes to electron-rich aromatic interactions, whereas thiadiazole in introduces sulfur-mediated polar interactions. - Methoxybenzaldehyde vs. Piperazinyl Linkers :
The 3-methoxybenzaldehyde group may facilitate redox activity or Schiff base formation, unlike the piperazinyl linkers in , which enhance solubility and pharmacokinetics.
Physicochemical Properties (Theoretical Predictions)
Using density-functional theory (DFT) methods and Multiwfn wavefunction analysis , we infer:
Q & A
Q. What are the established synthetic routes for 4-[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3-methoxybenzaldehyde, and what experimental conditions are critical for optimizing yield?
The synthesis of this compound involves multi-step protocols, often starting with the formation of the pyrazoline core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, the use of 3-(furan-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one as a precursor can facilitate the formation of the dihydropyrazole ring under reflux in ethanol with hydrazine hydrate . Subsequent coupling of the pyrazoline intermediate with a substituted benzaldehyde derivative (e.g., 3-methoxy-4-hydroxybenzaldehyde) requires a nucleophilic substitution reaction, typically mediated by a base like K₂CO₃ in DMF at 80–100°C . Critical factors include:
- Strict control of reaction time and temperature to avoid over-oxidation of the dihydropyrazole ring.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from byproducts.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the connectivity of the pyrazoline, furan, and benzaldehyde moieties. Key signals include:
- Mass Spectrometry (HRMS) : Accurate mass measurement (error < 5 ppm) confirms molecular formula integrity.
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 10.02 (s, 1H, CHO), 7.45–7.12 (m, 4H, Ar-H), 6.85 (d, 1H, furan) | |
| HRMS (ESI+) | [M+H]⁺ calcd. for C₂₃H₁₈ClN₂O₅: 461.0901; found: 461.0898 |
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational molecular geometry predictions and experimental X-ray crystallography data for this compound?
Discrepancies often arise due to dynamic effects (e.g., solvent interactions) in crystallography vs. gas-phase DFT calculations. For example:
- X-ray Data : The dihedral angle between the pyrazoline and benzaldehyde moieties may deviate by 5–10° from DFT-optimized geometries due to crystal packing forces .
- Mitigation Strategies :
Q. What methodologies are recommended for analyzing contradictory bioactivity data across in vitro and in vivo studies involving this compound?
Contradictions may stem from differences in metabolic stability or assay conditions. Recommended approaches include:
- Metabolite Identification : Use LC-MS/MS to track degradation products in plasma or liver microsomes.
- Dose-Response Refinement : Conduct pharmacokinetic studies (e.g., Cmax, AUC) to correlate in vitro IC₅₀ values with effective in vivo doses .
- Target Engagement Assays : Employ SPR (surface plasmon resonance) or thermal shift assays to validate direct binding to purported biological targets .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to enhance metabolic stability .
- Side-Chain Engineering : Replace the methoxy group with a bioisostere (e.g., -OCF₃) to improve blood-brain barrier penetration .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities against targets like COX-2 or 5-LOX, followed by synthesis of top-ranked analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in DMSO vs. aqueous buffers?
- Issue : Apparent solubility in DMSO (>10 mM) may not translate to aqueous buffers (e.g., PBS, pH 7.4) due to aggregation.
- Solutions :
- Use dynamic light scattering (DLS) to detect nanoaggregates in PBS.
- Employ co-solvents (e.g., 5% Cremophor EL) or cyclodextrin-based formulations to enhance aqueous solubility .
Q. Table 2: Solubility and Formulation Strategies
| Solvent System | Solubility (mg/mL) | Aggregation Observed? | Reference |
|---|---|---|---|
| DMSO | 25.6 | No | |
| PBS (pH 7.4) | 0.32 | Yes (DLS confirmed) |
Methodological Best Practices
Q. What are the key considerations for scaling up the synthesis of this compound while maintaining reproducibility?
- Process Optimization : Replace DMF with a greener solvent (e.g., 2-MeTHF) to simplify downstream purification .
- Quality Control : Implement in-line FTIR to monitor reaction progress and detect intermediates.
- Batch Consistency : Use Design of Experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
